molecular formula C11H12INO5 B13998440 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate

1-Iodo-2-methylpropyl 4-nitrophenyl carbonate

Cat. No.: B13998440
M. Wt: 365.12 g/mol
InChI Key: GFZISJNULBUWIB-UHFFFAOYSA-N
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Description

1-Iodo-2-methylpropyl 4-nitrophenyl carbonate is an organic compound that features both an iodoalkane and a nitrophenyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate typically involves the reaction of 1-iodo-2-methylpropanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is generally performed at room temperature to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The iodo group can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield 1-iodo-2-methylpropanol and 4-nitrophenol in the presence of a base or acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: 1-Iodo-2-methylpropyl 4-aminophenyl carbonate.

    Hydrolysis: 1-Iodo-2-methylpropanol and 4-nitrophenol.

Scientific Research Applications

1-Iodo-2-methylpropyl 4-nitrophenyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its functional groups.

    Medicine: Could be explored for its potential in drug development, particularly in the synthesis of prodrugs.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate largely depends on the type of reaction it undergoes. For example:

    Nucleophilic Substitution: The iodo group is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

    Hydrolysis: The carbonate ester bond is cleaved by water, resulting in the formation of an alcohol and a phenol.

Comparison with Similar Compounds

    1-Iodo-2-methylpropyl 4-aminophenyl carbonate: Similar structure but with an amino group instead of a nitro group.

    1-Iodo-2-methylpropyl 4-methoxyphenyl carbonate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness: 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate is unique due to the presence of both an iodoalkane and a nitrophenyl carbonate moiety, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

This compound’s combination of functional groups provides a unique reactivity profile, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12INO5

Molecular Weight

365.12 g/mol

IUPAC Name

(1-iodo-2-methylpropyl) (4-nitrophenyl) carbonate

InChI

InChI=1S/C11H12INO5/c1-7(2)10(12)18-11(14)17-9-5-3-8(4-6-9)13(15)16/h3-7,10H,1-2H3

InChI Key

GFZISJNULBUWIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

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